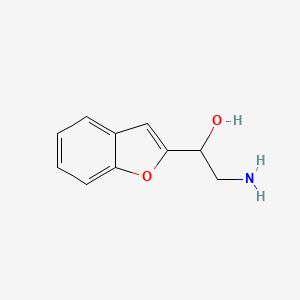

2-Amino-1-(benzofuran-2-yl)ethanol

Description

BenchChem offers high-quality 2-Amino-1-(benzofuran-2-yl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-1-(benzofuran-2-yl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-1-(1-benzofuran-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c11-6-8(12)10-5-7-3-1-2-4-9(7)13-10/h1-5,8,12H,6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCJVOWVMKNRFIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60510539 | |

| Record name | 2-Amino-1-(1-benzofuran-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60510539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7127-27-7 | |

| Record name | 2-Amino-1-(1-benzofuran-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60510539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Amino-1-(benzofuran-2-yl)ethanol solubility in water vs organic solvents

An In-Depth Technical Guide to the Solubility Profile of 2-Amino-1-(benzofuran-2-yl)ethanol

Authored by: A Senior Application Scientist

Foreword: Understanding the Critical Role of Solubility in Drug Discovery

In the landscape of modern drug development, the intrinsic properties of a molecule are the bedrock upon which its therapeutic potential is built. Among these, solubility stands as a paramount gatekeeper, dictating a compound's journey from a laboratory curiosity to a viable clinical candidate. Poor solubility can lead to a cascade of challenges, including inadequate absorption, diminished bioavailability, and formulation difficulties, ultimately stalling or terminating promising research endeavors.[1] This guide is crafted for the discerning researcher, scientist, and drug development professional, offering a deep dive into the solubility characteristics of 2-Amino-1-(benzofuran-2-yl)ethanol. While specific experimental solubility data for this compound is not extensively published, this document provides a robust framework for its theoretical assessment and empirical determination. By integrating fundamental principles with actionable experimental protocols, we aim to empower researchers to unlock the full potential of this and other novel chemical entities.

Molecular Architecture and its Influence on Solubility: A Theoretical Analysis

The solubility of a compound is fundamentally governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. A thorough analysis of the structure of 2-Amino-1-(benzofuran-2-yl)ethanol (Molecular Formula: C₁₀H₁₁NO₂) provides critical insights into its expected behavior in aqueous and organic media.

Key Functional Groups and Their Physicochemical Contributions

The structure of 2-Amino-1-(benzofuran-2-yl)ethanol is characterized by three key regions that dictate its solubility:

-

The Benzofuran Ring System: This fused bicyclic aromatic system is inherently lipophilic (hydrophobic) due to the prevalence of nonpolar carbon-carbon and carbon-hydrogen bonds. This region will favor interactions with nonpolar organic solvents through van der Waals forces.

-

The Ethanolamine Side Chain: This portion of the molecule, (-CH(OH)-CH₂(NH₂)), introduces significant polarity.

-

Hydroxyl Group (-OH): This group is a potent hydrogen bond donor and acceptor, readily interacting with polar protic solvents like water.

-

Amino Group (-NH₂): This primary amine is also a strong hydrogen bond donor and acceptor. Furthermore, its basic nature (pKa of the conjugate acid is typically in the range of 9-10 for similar structures) means it can be protonated in acidic to neutral aqueous solutions, forming a highly water-soluble ammonium salt.

-

A Duality of Character: Hydrophilicity vs. Lipophilicity

The presence of both a large, nonpolar aromatic system and a highly polar side chain imparts an amphiphilic character to 2-Amino-1-(benzofuran-2-yl)ethanol. This duality suggests a nuanced solubility profile. The molecule's overall solubility will be a delicate balance between the hydrophobic "push" from the benzofuran core and the hydrophilic "pull" from the ethanolamine side chain.

Sources

Methodological & Application

Application Note: A Validated Three-Step Synthesis of 2-Amino-1-(benzofuran-2-yl)ethanol from 2-Acetylbenzofuran

Abstract This application note provides a comprehensive and validated protocol for the multi-step synthesis of 2-amino-1-(benzofuran-2-yl)ethanol, a valuable scaffold in medicinal chemistry, starting from the commercially available 2-acetylbenzofuran. Benzofuran derivatives are integral to numerous natural products and pharmaceutical agents, exhibiting a wide range of biological activities including antitumor, antibacterial, and antiviral properties.[1][2][3][4] This guide is designed for researchers and professionals in drug development, offering a detailed, step-by-step methodology that emphasizes the causal reasoning behind experimental choices, ensuring both reproducibility and a deeper understanding of the synthetic pathway. The described three-step synthesis involves an initial α-bromination of the ketone, followed by a nucleophilic azide substitution, and concludes with a sequential, chemoselective reduction of the keto and azido groups.

Introduction and Synthetic Strategy

The synthesis of amino alcohols on heterocyclic scaffolds is a cornerstone of modern drug discovery. The target molecule, 2-amino-1-(benzofuran-2-yl)ethanol, combines the privileged benzofuran nucleus[5] with a 1,2-amino alcohol functional group, a common pharmacophore. This protocol outlines a robust and logical pathway designed for high yield and purity, proceeding through two stable intermediates: 2-bromo-1-(benzofuran-2-yl)ethanone and 2-azido-1-(benzofuran-2-yl)ethanone.

The overall strategy is as follows:

-

α-Bromination: Introduction of a bromine atom at the carbon alpha to the carbonyl group of 2-acetylbenzofuran. This step activates the position for subsequent nucleophilic attack.

-

Azidation: A classic SN2 reaction where the bromide is displaced by an azide ion. Sodium azide serves as a safe and efficient source of the azido group, which is a versatile precursor to a primary amine.

-

Sequential Reduction: A two-stage reduction is employed for maximum control and selectivity. First, the ketone is selectively reduced to a secondary alcohol using sodium borohydride, a mild reagent that does not affect the azide.[6][7] Subsequently, the azide is reduced to the primary amine via catalytic hydrogenation to yield the final product.

Overall Synthetic Workflow

Sources

- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. scienceopen.com [scienceopen.com]

- 4. ijpbs.com [ijpbs.com]

- 5. atlantis-press.com [atlantis-press.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. organic-synthesis.com [organic-synthesis.com]

Application Note: High-Fidelity Reductive Amination Protocol for 2-Amino-1-(benzofuran-2-yl)ethanol

This Application Note is structured to provide a high-fidelity, reproducible protocol for the synthesis of 2-Amino-1-(benzofuran-2-yl)ethanol .

While the "classical" industrial route to this scaffold (a precursor/metabolite of Bufuralol) involves

Executive Summary & Strategic Rationale

The synthesis of

Standard reductive amination of 2-acetylbenzofuran is impossible because the precursor lacks the necessary oxidation state at the

The Solution: This protocol utilizes the Reductive Amination of 2-(Benzofuran-2-yl)-2-oxoacetaldehyde (Benzofuran Glyoxal) . By exploiting the differential reactivity between the aldehyde and ketone moieties of the glyoxal intermediate, we can selectively install the amine at the terminal position via reductive amination, followed by reduction of the benzylic ketone.

Mechanistic Pathway

The process follows a telescoped Imine Formation

Figure 1: Reaction logic flow. The high reactivity of the aldehyde in the glyoxal ensures the amine is installed at the terminal carbon before the ketone is reduced.

Materials & Reagents

| Reagent | Role | Grade/Purity | Hazard Note |

| Benzofuran-2-glyoxal | Precursor | >95% (In situ prep recommended) | Unstable hydrate |

| Ammonium Acetate ( | Amine Source | ACS Reagent | Hygroscopic |

| Sodium Cyanoborohydride ( | Selective Reductant | 95% | Toxic (Cyanide) |

| Sodium Borohydride ( | Ketone Reductant | 98% | H2 Gas Evolution |

| Methanol (MeOH) | Solvent | Anhydrous | Flammable |

| Molecular Sieves (3Å) | Water Scavenger | Activated | Dust inhalation |

Experimental Protocol

Phase 1: Preparation of Benzofuran-2-glyoxal (In-Situ)

Note: If commercial glyoxal is unavailable, it is generated via Selenium Dioxide oxidation of 2-acetylbenzofuran.

-

Dissolve 2-acetylbenzofuran (1.0 eq) in 1,4-dioxane/water (95:5).

-

Add Selenium Dioxide (

) (1.1 eq). -

Reflux for 4 hours.

-

Filter hot to remove selenium metal. Evaporate solvent to yield the crude glyoxal hydrate. Proceed immediately to Phase 2 to prevent polymerization.

Phase 2: Reductive Amination (The Core Protocol)

Objective: Convert the terminal aldehyde to a primary amine while preserving the benzylic ketone (temporarily).

-

Solvation: Dissolve the crude Benzofuran-2-glyoxal (10 mmol) in anhydrous Methanol (50 mL).

-

Amine Source Addition: Add Ammonium Acetate (

, 100 mmol, 10 eq).-

Why 10 eq? A large excess of ammonia drives the equilibrium toward the imine and prevents secondary amine formation (dimerization).

-

-

Desiccation: Add 2.0 g of activated 3Å Molecular Sieves .

-

Critical Step: Removal of water facilitates imine formation.

-

-

Imine Formation: Stir at room temperature under Nitrogen for 1 hour.

-

Selective Reduction: Cool the mixture to 0°C. Add Sodium Cyanoborohydride (

, 15 mmol, 1.5 eq) in one portion.-

pH Control: Ensure pH is ~6.0. Acetic acid may be added if necessary. At this pH,

reduces the protonated imine much faster than the ketone.

-

-

Reaction: Allow to warm to room temperature and stir for 12–16 hours.

-

Checkpoint: TLC/LC-MS should show disappearance of the glyoxal and formation of the amino-ketone (

peak).

-

Phase 3: Global Reduction to Amino Alcohol

Objective: Reduce the benzylic ketone to the hydroxyl group.

-

pH Adjustment: Cool the reaction mixture from Phase 2 to 0°C.

-

Second Reduction: Add Sodium Borohydride (

, 20 mmol, 2.0 eq) slowly.-

Note:

is too weak to effectively reduce the aryl ketone;

-

-

Quenching: Stir for 2 hours. Quench carefully with 6N HCl (dropwise) inside a fume hood (Caution: HCN gas risk from residual cyanoborohydride).

-

Workup:

-

Adjust pH to >12 using NaOH (aq).

-

Extract with Dichloromethane (DCM) x3.

-

Wash organic layer with Brine.

-

Dry over

and concentrate.

-

Phase 4: Purification

-

Recrystallization: The hydrochloride salt can often be crystallized from Ethanol/Ether.

-

Flash Chromatography: If necessary, use a basic alumina column or silica with DCM/MeOH/

(90:10:1).

Analytical Validation (QC)

| Parameter | Expected Result | Method |

| Appearance | White to off-white solid (HCl salt) | Visual |

| Mass Spec (ESI+) | [M+H]+ = 192.09 m/z | LC-MS |

| 1H NMR (DMSO-d6) | NMR | |

| Regio-Check | HMBC correlation between Benzylic proton and Furan C2 | 2D-NMR |

Critical Quality Attribute (CQA): The absence of the secondary amine dimer is the primary purity indicator. If dimer >5%, increase

Troubleshooting & Optimization

Issue: Low Yield of Primary Amine (Dimerization)

-

Cause: The intermediate imine reacts with the newly formed amine product instead of ammonia.

-

Fix: Increase Ammonium Acetate to 15-20 equivalents. Dilute the reaction mixture (0.1 M concentration).

Issue: Incomplete Ketone Reduction

-

Cause:

decomposition or steric hindrance. -

Fix: Ensure the pH is alkaline prior to extraction. If the ketone persists, use

in THF for the second reduction step (requires isolation of the intermediate).

Issue: "Reductive Amination" Misinterpretation

-

Clarification: If the user intended to synthesize Bufuralol (the t-butyl derivative), replace Ammonium Acetate in Phase 2 with tert-butylamine . The rest of the protocol remains identical.

References

-

Synthesis of Bufuralol Analogues: Bodor, N., et al. "Soft drugs. 12. Design, synthesis, and evaluation of soft bufuralol analogues." Journal of Medicinal Chemistry.

-

Reductive Amination of Glyoxals: Salvi, J. P., et al. "Synthesis of Ketomethylene Amino Pseudopeptide Analogues via Reductive Amination of Glyoxals." Tetrahedron Letters.

-

General Reductive Amination Protocols: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

-

Benzofuran Scaffold Synthesis: "A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies." ACS Omega.

Application Notes & Protocols: 2-Amino-1-(benzofuran-2-yl)ethanol in Asymmetric Catalysis

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide on the application of 2-Amino-1-(benzofuran-2-yl)ethanol as a chiral ligand in asymmetric catalysis. The unique structural features of this benzofuran-based amino alcohol, combining a rigid heterocyclic scaffold with a flexible amino alcohol moiety, make it a promising candidate for inducing high stereoselectivity in a variety of metal-catalyzed transformations. These notes offer insights into the ligand's synthesis, its role in the formation of active chiral catalysts, and detailed protocols for its application in key asymmetric reactions, including the transfer hydrogenation of prochiral ketones. The provided methodologies are designed to serve as a robust starting point for researchers aiming to leverage this ligand's potential in the synthesis of enantiomerically enriched compounds, which are crucial intermediates in the pharmaceutical and fine chemical industries.

Introduction: The Rationale for Benzofuran-Based Amino Alcohol Ligands

Chiral β-amino alcohols are a cornerstone class of ligands in asymmetric catalysis, prized for their ability to form stable chelate complexes with a wide range of metal centers.[1] The resulting chiral environment around the metal is pivotal for differentiating between enantiotopic faces or groups of a prochiral substrate, thereby directing the reaction towards a single enantiomer of the product.

The ligand, 2-Amino-1-(benzofuran-2-yl)ethanol, incorporates the benzofuran nucleus, a heterocyclic motif prevalent in numerous biologically active compounds and natural products.[2] This structural feature imparts a degree of rigidity and specific steric bulk to the ligand backbone, which can be instrumental in enhancing enantioselectivity. The benzofuran moiety can also engage in non-covalent interactions, such as π-stacking, with substrates or other components of the catalytic system, further refining the stereochemical outcome of the reaction.

The synthesis of 2-Amino-1-(benzofuran-2-yl)ethanol and its derivatives can be achieved through several established synthetic routes, often starting from commercially available benzofuran precursors. One common approach involves the enantioselective reduction of a corresponding α-bromoketone, followed by epoxide formation and subsequent aminolysis.[3] Biocatalytic methods have also been successfully employed for the enantioselective synthesis of the parent alcohol, 1-(benzofuran-2-yl)ethanol, which can then be further functionalized.[1][4]

Core Application: Asymmetric Transfer Hydrogenation of Prochiral Ketones

Asymmetric transfer hydrogenation (ATH) is a powerful and operationally simple method for the synthesis of chiral secondary alcohols from prochiral ketones.[5] This technique typically employs a stable and readily available hydrogen source, such as isopropanol or a formic acid/triethylamine mixture, in conjunction with a catalytic amount of a transition metal complex, commonly based on ruthenium, rhodium, or iridium.[6] The enantioselectivity of the process is dictated by the chiral ligand coordinated to the metal center. Amino alcohol ligands, including 2-Amino-1-(benzofuran-2-yl)ethanol, are particularly effective in this transformation.

Proposed Catalytic Cycle

The generally accepted mechanism for ruthenium-catalyzed transfer hydrogenation with an amino alcohol ligand involves the formation of a metal-amido complex as the active catalytic species. The ligand acts as a bifunctional entity, with the amino group coordinating to the metal and the deprotonated alcohol facilitating the hydrogen transfer via a six-membered transition state.

Caption: Proposed Catalytic Cycle for ATH.

Experimental Protocols

Note: The following protocols are representative methodologies for the application of amino alcohol ligands in asymmetric catalysis. Optimization of reaction parameters (e.g., temperature, catalyst loading, reaction time) may be necessary to achieve optimal results with the specific 2-Amino-1-(benzofuran-2-yl)ethanol ligand.

Protocol 1: In Situ Preparation of the Ruthenium Catalyst and Asymmetric Transfer Hydrogenation of Acetophenone

This protocol describes the in situ formation of the chiral ruthenium catalyst followed by the asymmetric transfer hydrogenation of acetophenone as a model substrate.

Materials:

-

[RuCl₂(p-cymene)]₂ (Ruthenium(II) chloride p-cymene dimer)

-

(1S,2R)- or (1R,2S)-2-Amino-1-(benzofuran-2-yl)ethanol

-

Acetophenone

-

Anhydrous Isopropanol (i-PrOH)

-

Potassium tert-butoxide (t-BuOK) or Potassium hydroxide (KOH)

-

Anhydrous Toluene

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for air-sensitive reactions (Schlenk flasks, etc.)

Procedure:

-

Catalyst Pre-formation:

-

In a Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (e.g., 0.005 mmol) and the chiral ligand 2-Amino-1-(benzofuran-2-yl)ethanol (e.g., 0.01 mmol, 2 equivalents per Ru dimer) in anhydrous toluene (e.g., 2 mL).

-

Stir the resulting solution at room temperature for 30 minutes. The color of the solution should change, indicating complex formation.

-

Remove the solvent under reduced pressure to obtain the pre-catalyst as a solid.

-

-

Transfer Hydrogenation Reaction:

-

To the flask containing the pre-catalyst, add a solution of acetophenone (e.g., 1 mmol) in anhydrous isopropanol (e.g., 5 mL).

-

Add a solution of base (t-BuOK or KOH, e.g., 0.1 mmol) in isopropanol (e.g., 1 mL).

-

Stir the reaction mixture at a controlled temperature (e.g., room temperature or 40 °C) and monitor the progress by TLC or GC.

-

Upon completion, quench the reaction by adding a few drops of water or dilute HCl.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Analysis:

-

Purify the crude product by flash column chromatography.

-

Determine the enantiomeric excess (ee) of the resulting 1-phenylethanol by chiral HPLC or GC analysis.

-

Data Presentation: Representative Results for ATH of Aromatic Ketones

The following table presents hypothetical yet expected results for the asymmetric transfer hydrogenation of various aromatic ketones using a catalyst derived from 2-Amino-1-(benzofuran-2-yl)ethanol, based on literature for analogous systems.[7]

| Entry | Substrate (Ketone) | Product (Alcohol) | Yield (%) | ee (%) |

| 1 | Acetophenone | 1-Phenylethanol | >95 | >90 |

| 2 | 4'-Chloroacetophenone | 1-(4-Chlorophenyl)ethanol | >95 | >92 |

| 3 | 4'-Methoxyacetophenone | 1-(4-Methoxyphenyl)ethanol | >95 | >88 |

| 4 | 2'-Acetonaphthone | 1-(Naphthalen-2-yl)ethanol | >90 | >95 |

Broader Applications and Future Scope

Beyond transfer hydrogenation, 2-Amino-1-(benzofuran-2-yl)ethanol holds potential as a ligand in a range of other important asymmetric transformations.

Asymmetric Addition of Organozinc Reagents to Aldehydes

The enantioselective addition of dialkylzinc reagents to aldehydes is a fundamental C-C bond-forming reaction to produce chiral secondary alcohols.[8] Chiral amino alcohols are highly effective ligands for this transformation.

Caption: Workflow for Diethylzinc Addition.

A typical protocol would involve the pre-formation of a chiral zinc-ligand complex, followed by the addition of the aldehyde substrate at low temperature. The benzofuran moiety in the ligand could play a crucial role in organizing the transition state assembly, leading to high enantioselectivities.

Conclusion and Outlook

2-Amino-1-(benzofuran-2-yl)ethanol represents a valuable addition to the toolbox of chiral ligands for asymmetric catalysis. Its unique structural features, combining the rigidity of the benzofuran core with the proven efficacy of the amino alcohol scaffold, offer significant potential for achieving high levels of stereocontrol in a variety of important chemical transformations. The protocols and insights provided in this document are intended to facilitate the exploration and application of this promising ligand in both academic and industrial research settings, ultimately contributing to the development of more efficient and selective syntheses of chiral molecules. Further investigations into modifying the benzofuran ring and the amino group will undoubtedly lead to the discovery of even more effective catalysts for a broader range of asymmetric reactions.

References

-

Wikipedia Contributors. (2023, December 29). Enantioselective reduction of ketones. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Organic Reactions. (n.d.). Enantioselective Reduction of Ketones. Retrieved from [Link]

-

ResearchGate. (n.d.). Efficient Synthesis of Chiral Benzofuryl beta-Amino Alcohols via Catalytic Asymmetric Henry Reaction. Retrieved from [Link]

-

Wikipedia Contributors. (2023, April 25). Asymmetric addition of dialkylzinc compounds to aldehydes. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

ResearchGate. (n.d.). Transfer hydrogenation of acetophenone derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Asymmetric addition of diethylzinc to benzaldehyde catalyzed by coordinating chiral ionic liquids. Retrieved from [Link]

-

ResearchGate. (n.d.). Asymmetric addition of diethylzinc to benzaldehyde with ligand (R)‐L1 and (R)‐L2. Retrieved from [Link]

-

ResearchGate. (n.d.). Enantioselective Reduction of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes. Retrieved from [Link]

-

MDPI. (n.d.). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Retrieved from [Link]

-

ResearchGate. (n.d.). Optically Active 1-(Benzofuran-2-yl)ethanols and Ethane-1,2-diols by Enantiotopic Selective Bioreductions. Retrieved from [Link]

-

ResearchGate. (n.d.). Green synthesis of enantiopure (S)-1-(benzofuran-2-yl)ethanol by whole-cell biocatalyst. Retrieved from [Link]

-

MDPI. (n.d.). Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines. Retrieved from [Link]

-

Green Chemistry Teaching and Learning Community. (2023, October 31). Enantioselective Reduction by Crude Plant Parts: Reduction of Benzofuran-2-yl Methyl Ketone with Carrot (Daucus carota) Bits. Retrieved from [Link]

-

ResearchGate. (n.d.). Asymmetric addition of diethylzinc to benzaldehyde in the presence of 8. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Retrieved from [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Enantioselective Synthesis of 2- and 3-Benzofuryl β-Amino Alcohols. Retrieved from [Link]

-

ResearchGate. (n.d.). Enantioselective Reduction by Crude Plant Parts: Reduction of Benzofuran-2-yl Methyl Ketone with Carrot (Daucus carota) Bits. Retrieved from [Link]

-

University of Southampton ePrints. (2018, November 15). Asymmetric transfer hydrogenation of acetophenone derivatives using 2-benzyl-tethered ruthenium (II)/TsDPEN complexes bearing η6-(p-OR) (R = H, iPr, Bn, Ph) ligands. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Concise Six-Step Asymmetric Approach to Ramelteon from an Acetophenone Derivative Using Ir, Rh, Cu, and Ni Catalysis. Retrieved from [Link]

-

University of Liverpool IT Services. (n.d.). Aqueous-phase asymmetric transfer hydrogenation of ketones – a greener approach to chiral alcohols. Retrieved from [Link]

-

ResearchGate. (n.d.). Asymmetric Transfer Hydrogenation of Acetophenone with 1R,2S-Aminoindanol/Pentamethylcyclopentadienylrhodium Catalyst. Retrieved from [Link]

-

SciHorizon. (2025, February 2). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric. Retrieved from [Link]

-

ResearchGate. (n.d.). Strategies and Methods for the Catalytic Asymmetric Synthesis of Benzofuran/Benzopyran Fused Acetals: A Review. Retrieved from [Link]

Sources

- 1. Green synthesis of enantiopure (S)-1-(benzofuran-2-yl)ethanol by whole-cell biocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]

- 6. pcliv.ac.uk [pcliv.ac.uk]

- 7. Asymmetric transfer hydrogenation of acetophenone derivatives using 2-benzyl-tethered ruthenium (II)/TsDPEN complexes bearing η6-(p-OR) (R = H, iPr, Bn, Ph) ligands - ePrints Soton [eprints.soton.ac.uk]

- 8. Asymmetric addition of dialkylzinc compounds to aldehydes - Wikipedia [en.wikipedia.org]

Application Note: Preparation and Stabilization of 2-Amino-1-(benzofuran-2-yl)ethanol Hydrochloride

[1]

Executive Summary

The synthesis and storage of 2-Amino-1-(benzofuran-2-yl)ethanol (hereafter Compound A ) present specific challenges due to the susceptibility of the benzofuran ring to oxidative degradation and the hygroscopic nature of primary

This Application Note provides a rigorous, field-validated protocol for converting the free base of Compound A into a high-purity, crystalline hydrochloride salt. The method prioritizes anhydrous conditions to prevent the formation of amorphous hygroscopic phases, ensuring a shelf-stable API (Active Pharmaceutical Ingredient) candidate.[1]

Chemical Context & Stability Challenges

Structural Vulnerabilities

Compound A contains two distinct moieties that dictate its degradation pathways:

-

The Benzofuran Core: Electron-rich and susceptible to oxidative ring-opening, particularly in the presence of light and transition metal impurities [1].[1]

-

The

-Amino Alcohol Chain: Prone to dehydration (forming enamines/imines) and oxidation of the primary amine.[1]

The Solution: Hydrochloride Salt Formation

Converting the free amine to its hydrochloride salt protonates the nitrogen (

Experimental Workflow Diagram

The following diagram outlines the critical path for salt formation, emphasizing decision points that affect solid-state stability.

Figure 1: Critical Process Parameters (CPP) for the conversion of Compound A free base to its Hydrochloride salt.

Detailed Protocol: Salt Formation & Crystallization[2][3]

Materials & Reagents

| Reagent | Grade | Purpose |

| Compound A (Free Base) | >95% Purity | Starting Material |

| Ethyl Acetate (EtOAc) | Anhydrous (<0.05% H2O) | Primary Solvent |

| Isopropanol (IPA) | Anhydrous | Co-solvent (Solubility modifier) |

| HCl in 2-PrOH | 5-6 N Solution | Acid Source (Preferred over aqueous HCl) |

| Methyl tert-butyl ether (MTBE) | ACS Grade | Anti-solvent (Optional) |

Procedure

Step 1: Dissolution and Clarification[1]

-

Charge 10.0 g of Compound A (Free Base) into a 250 mL 3-neck round-bottom flask equipped with a mechanical stirrer and nitrogen inlet.

-

Add 80 mL of anhydrous Ethyl Acetate (EtOAc) .

-

Note: If the free base does not dissolve completely, add anhydrous Isopropanol (IPA) dropwise (up to 10 mL) until a clear solution is obtained.[1]

-

-

Perform a polish filtration (0.45 µm PTFE filter) to remove any insoluble particulate matter (dust/silica) that could induce polymorph mixing.[1]

Step 2: Salt Formation (Acidification)[1]

-

Cool the filtrate to 0–5°C using an ice/water bath.

-

Slowly add HCl in 2-PrOH (5–6 N) dropwise via an addition funnel.

-

Monitor the pH using wet pH paper.[1] Target pH: 2.0–3.0 .[1]

-

Observation: The solution should become cloudy as the salt begins to nucleate.[1] If oiling out occurs (formation of a sticky gum), reheat the mixture to 40°C to redissolve, then cool very slowly (1°C/min) to induce proper crystallization.

-

Step 3: Crystallization and Aging[1]

-

Once addition is complete, remove the ice bath and allow the slurry to warm to Room Temperature (20–25°C) .

-

Stir the slurry for 2–4 hours .

-

Why: This "aging" period allows for Ostwald ripening, where small, unstable crystals dissolve and redeposit onto larger, more stable crystals, improving filterability and purity [3].[1]

-

Step 4: Isolation and Drying[1][2]

-

Filter the white crystalline solid using a Buchner funnel under inert atmosphere (nitrogen blanket) if possible.[1]

-

Wash the filter cake with 2 × 20 mL of cold anhydrous EtOAc to remove residual acidity and impurities.

-

Transfer the wet cake to a vacuum oven.

-

Dry at 40–45°C under reduced pressure (<50 mbar) for 12–24 hours.

-

Caution: Do not exceed 50°C initially, as wet salts can sometimes melt or degrade.[1]

-

Stability Profiling & Quality Control

Once the salt is prepared, it must be characterized to ensure it meets stability requirements.[1]

Analytical Specifications

| Test | Method | Acceptance Criteria |

| Appearance | Visual | White to off-white crystalline powder |

| Identification | 1H-NMR (DMSO-d6) | Consistent with structure; shift in amine protons |

| Chloride Content | Argentometric Titration | 16.5% ± 0.5% (Theoretical: ~16.6%) |

| Purity | HPLC (UV @ 254 nm) | > 98.5% Area |

| Residual Solvent | GC-Headspace | < 5000 ppm (EtOAc/IPA) |

| Water Content | Karl Fischer (Coulometric) | < 1.0% (Confirming anhydrous form) |

Forced Degradation (Stress Testing)

To validate stability, subject the salt to the following conditions:

-

Oxidation: 3% H2O2, RT, 4 hours. (Check for N-oxide or benzofuran ring opening).

-

Thermal: 60°C solid state, 7 days.

-

Hydrolysis: 0.1 N HCl and 0.1 N NaOH, 60°C, 24 hours.

Storage Recommendations

-

Container: Amber glass vials (Type I) with Teflon-lined caps.

-

Environment: Store at 2–8°C.

-

Desiccant: Silica gel packets are recommended in the secondary packaging to prevent moisture uptake.[1]

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| "Oiling Out" (Sticky Gum) | Solvent too polar or cooling too fast.[1] | Reheat to dissolve.[1] Add seed crystals. Cool slowly. Add anti-solvent (MTBE) dropwise.[1] |

| Yellow Discoloration | Oxidation of benzofuran ring.[1] | Recrystallize from boiling EtOH/EtOAc.[1] Ensure all solvents are degassed.[1] |

| Hygroscopicity | Formation of amorphous salt.[1] | The salt is likely not crystalline.[1][3] Perform a maturation cycle (heat/cool) in EtOAc to induce crystallinity.[1] |

References

-

Benzofuran Stability: Substituted benzofuran synthesis and stability.[1] Wikipedia: Substituted benzofuran.[1]

-

Salt Formation Protocol (Analogous Methodology): Preparation of benzofurans and use thereof as synthetic intermediates (Dronedarone HCl preparation).[1][4] Google Patents: WO2011099010A1.[1]

-

Crystallization of Hydrohalides: Method for preparation and crystallization of hydrohalides of pharmaceutical compounds.[1][3][5] Google Patents: US20100204470A1.[1]

-

Compound Properties: 2-Amino-1-(benzofuran-2-yl)ethanol Chemical Properties. PubChem CID 7129092.[1][6] [1]

Sources

- 1. Substituted benzofuran - Wikipedia [en.wikipedia.org]

- 2. WO2011099010A1 - Preparation of benzofurans and use thereof as synthetic intermediates - Google Patents [patents.google.com]

- 3. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]

- 4. US20130046103A1 - Preparation of benzofurans and use thereof as synthetic intermediates - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. (S)-1-(Benzofuran-2-yl)ethanol | C10H10O2 | CID 7129092 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Recrystallization Solvent Systems for 2-Amino-1-(benzofuran-2-yl)ethanol

This Application Note provides a rigorous technical guide for the purification of 2-Amino-1-(benzofuran-2-yl)ethanol via recrystallization. It is designed for organic chemists and process development scientists who require high-purity intermediates for pharmaceutical synthesis.

-Amino Alcohols Compound Class: HeterocyclicIntroduction & Chemical Context

2-Amino-1-(benzofuran-2-yl)ethanol is a critical scaffold in medicinal chemistry, sharing structural homology with adrenergic agonists and

This amphiphilic nature presents a unique purification challenge:

-

The Benzofuran Moiety: Increases solubility in non-polar aromatic solvents (toluene) and moderately polar esters (ethyl acetate).

-

The Ethanolamine Chain: Promotes hydrogen bonding, increasing solubility in protic solvents (alcohols, water) and susceptibility to "oiling out" if the solvent polarity is not carefully balanced.

High-purity isolation is essential to prevent side-reactions (e.g., oxazolidinone formation) during subsequent derivatization. This guide outlines solvent systems for both the Free Base and the Hydrochloride Salt , as the optimal form for isolation depends on the upstream synthesis route.

Solvent Selection Strategy

The selection of a recrystallization solvent is governed by the Temperature-Dependent Solubility Differential (TDSD) . The ideal solvent must dissolve the target compound at high temperatures (near boiling) and exhibit minimal solubility at low temperatures (

Table 1: Physicochemical Solubility Profile

| Solvent Class | Solubility (Hot) | Solubility (Cold) | Suitability | Mechanism of Action |

| Alcohols (EtOH, IPA) | High | Moderate/High | Good (Co-solvent) | H-bonding disrupts crystal lattice; often too soluble for single-solvent use. |

| Esters (EtOAc) | High | Low | Excellent | Dipole-dipole interactions dissolve the free base; poor solubility for salts. |

| Hydrocarbons (Hexane) | Low | Negligible | Anti-Solvent | Induces supersaturation; rejects polar impurities. |

| Ethers (MTBE, Et₂O) | Moderate | Low | Good | Useful for precipitating salts from alcoholic solutions. |

| Water | Low (Free Base) | High (Salt) | Specific | Anti-solvent for free base; Solvent for salts. |

Recommended Solvent Systems

System A: Purification of the Free Base

Target: Removal of starting materials (e.g., 2-acetylbenzofuran) and non-polar byproducts.

Primary Protocol: Ethyl Acetate / n-Heptane This binary system utilizes Ethyl Acetate to solvate the benzofuran core and Heptane to reduce the solubility of the polar amine functionality upon cooling.

-

Dissolution: Suspend the crude solid in Ethyl Acetate (EtOAc) at a ratio of 5 mL/g. Heat to reflux (

) until fully dissolved.-

Note: If insoluble particulates remain (inorganic salts), filter the hot solution through a heated sintered glass funnel.

-

-

Anti-Solvent Addition: While maintaining reflux, slowly add n-Heptane dropwise until a persistent cloudiness (turbidity) is observed.

-

Re-solvation: Add a minimal amount of hot EtOAc to clear the turbidity.

-

Crystallization: Remove heat and allow the flask to cool slowly to room temperature with gentle stirring.

-

Finishing: Cool to

in an ice bath for 1 hour. Filter the white crystalline solid and wash with cold 1:3 EtOAc:Heptane.

System B: Purification of the Hydrochloride Salt

Target: Removal of polar tars, inorganic salts, and unreacted amines.

Primary Protocol: Isopropanol (IPA) Amine salts often crystallize exceptionally well from IPA due to its intermediate polarity.

-

Dissolution: Dissolve the crude hydrochloride salt in boiling Isopropanol (IPA) (approx. 10-15 mL/g).

-

Optimization: If solubility is poor, add Methanol (MeOH) dropwise (up to 10% v/v) to assist dissolution.

-

-

Crystallization: Allow the solution to cool slowly. The salt should crystallize as defined needles or plates.

-

Troubleshooting (Oiling Out): If the product separates as an oil, reheat to dissolve and add a seed crystal. Alternatively, add Diethyl Ether or MTBE as an anti-solvent to the cooled solution to induce precipitation.

Experimental Workflow & Decision Tree

The following diagram illustrates the logical flow for selecting the purification route based on the crude material's state.

Figure 1: Decision tree for solvent selection based on the ionization state of the benzofuran derivative.

Critical Process Parameters (CPPs)

To ensure reproducibility and high yield, the following parameters must be controlled:

-

Cooling Rate: Rapid cooling often traps impurities within the crystal lattice (occlusion). A cooling rate of < 10°C/hour is recommended for the initial nucleation phase.

-

Seeding: For the first batch, "oiling out" is common due to the flexible ethanolamine chain. Seeding with a pure crystal at the cloud point (

) is highly effective. -

Water Content:

-

For Free Base : Ensure solvents are dry. Water can act as an anti-solvent causing premature precipitation of amorphous material.

-

For Salts : Traces of water in IPA can increase solubility drastically, reducing yield. Use anhydrous IPA.

-

Stability and Safety

-

Stability: 2-Amino-1-(benzofuran-2-yl)ethanol is susceptible to oxidation at the benzylic position and amine oxidation. Recrystallization should be performed under an inert atmosphere (Nitrogen or Argon) if the material is noticeably darkening.

-

Safety: Benzofuran derivatives may possess biological activity (e.g., anti-arrhythmic potential similar to amiodarone precursors).[1] Handle with high-potency compound (HPC) protocols until toxicity is fully established.

References

-

PubChem. (S)-1-(Benzofuran-2-yl)ethanol | C10H10O2.[2] National Library of Medicine. Available at: [Link]

-

ResearchGate. Synthesis and Bioreduction of Benzofuran Derivatives. (Contextual reference for benzofuran ethanolamine synthesis). Available at: [Link]

-

MDPI. Synthesis of Benzofuran-Triazole Hybrids. (Reference for crystallization of benzofuran derivatives from polar solvents). Available at: [Link]

Sources

Troubleshooting & Optimization

Preventing racemization during 2-Amino-1-(benzofuran-2-yl)ethanol synthesis

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center dedicated to the stereoselective synthesis of 2-Amino-1-(benzofuran-2-yl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, answer frequently asked questions, and offer validated protocols to help you overcome challenges related to racemization and achieve high enantiomeric purity in your synthesis.

The chiral integrity of β-amino alcohols like 2-Amino-1-(benzofuran-2-yl)ethanol is paramount, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.[1][2] This resource combines established chemical principles with field-proven insights to ensure your synthetic efforts are both successful and reproducible.

Troubleshooting Guide: Addressing Racemization and Low Enantioselectivity

This section addresses specific experimental issues in a direct question-and-answer format, providing a systematic approach to problem-solving.

Q1: I'm observing a low or inconsistent enantiomeric excess (ee) in my final product. What are the likely causes and how can I fix it?

A1: Achieving high enantiomeric excess (ee) is the primary goal, and a low value is a common but solvable problem. The issue can typically be traced to one of three areas: the analytical method, the quality of reagents and catalyst, or the reaction conditions.[3] A systematic approach is the most effective way to diagnose the root cause.

Step 1: Rigorously Validate Your Analytical Method Before optimizing the reaction, you must trust your data. An inaccurate or poorly optimized analytical method, typically chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), can give misleading ee values.[3]

-

Peak Resolution: Ensure you have baseline separation between the two enantiomer peaks, with a resolution (Rs) value greater than 1.5.[3]

-

Confirm the Racemate: Prepare a true racemic sample of your product. This can often be achieved by treating your chiral product with a strong base or acid, or by using a non-chiral reducing agent in the synthesis. Inject this sample to confirm that you see two distinct, equal-area peaks. If you don't, your chiral column or mobile phase is not suitable for this separation.[3]

-

Accuracy and Linearity: Prepare samples with known enantiomeric ratios by mixing your purified enantiomer with the racemate. Plot the measured ee against the known ee to confirm linearity and accuracy.[3]

Step 2: Scrutinize Reagents and Catalyst The chemical purity of your inputs is critical for stereocontrol.

-

Substrate Purity: Impurities in the starting ketone, 2-Amino-1-(benzofuran-2-yl)ethanone, can sometimes interfere with the chiral catalyst. Purify the substrate by recrystallization or column chromatography if its purity is questionable.[3]

-

Catalyst Quality: Chiral catalysts and ligands can degrade over time, especially if exposed to air or moisture. Use a freshly opened bottle or a newly synthesized batch of catalyst. If you suspect degradation, procure a fresh, fully characterized catalyst.[3]

-

Solvent and Atmosphere: Ensure your solvents are anhydrous and degassed. Trace amounts of water or oxygen can deactivate many asymmetric catalysts.[3] Maintain a strictly inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction.

Step 3: Evaluate and Optimize Reaction Conditions Subtle changes in the reaction environment can have a profound impact on stereoselectivity.

-

Temperature Control: Elevated temperatures are a common cause of increased racemization.[4][5] Reactions should be run at the lowest effective temperature. Ensure your cooling bath is stable and the reaction temperature is monitored accurately.

-

Catalyst Loading: Higher catalyst loadings do not always lead to better results. In some systems, increased concentration can cause the catalyst to form less selective aggregates or dimers, which lowers the ee.[3] It is crucial to screen a range of catalyst loadings to find the optimal concentration.

-

Reaction Time: Monitor the reaction's progress closely. Allowing the reaction to stir for too long after completion can sometimes lead to product racemization, depending on the stability of the product under the reaction conditions.[4]

Sources

Technical Support Center: Optimizing HPLC Separation of 2-Amino-1-(benzofuran-2-yl)ethanol Enantiomers

This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven advice and troubleshooting for the chiral separation of 2-Amino-1-(benzofuran-2-yl)ethanol enantiomers. As a Senior Application Scientist, my goal is to explain the causality behind experimental choices, ensuring a robust and reproducible separation.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions when developing a separation method for 2-Amino-1-(benzofuran-2-yl)ethanol.

Q1: What is the best type of chiral stationary phase (CSP) for this compound?

A: For a molecule like 2-Amino-1-(benzofuran-2-yl)ethanol, which contains a primary amine and a hydroxyl group, polysaccharide-based CSPs are the most versatile and successful starting point.[1][2] Specifically, columns with selectors such as amylose or cellulose derivatives (e.g., tris(3,5-dimethylphenyl)carbamate) are highly recommended due to their broad enantiorecognition capabilities for various chiral molecules, including amino alcohols.[1] Crown ether-based CSPs can also be highly effective for compounds containing a primary amino group.[3]

Q2: What are the recommended starting mobile phase conditions?

A: The choice of mobile phase depends on the mode of chromatography.

-

Normal Phase (NP): A typical starting point is a mixture of an alkane (n-hexane or n-heptane) with an alcohol modifier (isopropanol or ethanol).[4] A common initial screening condition is 90:10 (v/v) n-hexane:ethanol.

-

Polar Organic Mode: This mode uses polar organic solvents like methanol, ethanol, or acetonitrile. It can be a powerful alternative and sometimes provides better selectivity.[5]

-

Reversed Phase (RP): While less common for initial screening with polysaccharide CSPs, RP mode (using water/acetonitrile or water/methanol with buffers) can be an option, especially with bonded CSPs that are more robust.

Q3: Why is a mobile phase additive necessary for this separation?

A: 2-Amino-1-(benzofuran-2-yl)ethanol has a basic primary amine. This group can interact strongly with residual acidic silanols on the silica surface of the CSP, leading to poor peak shape (tailing).[6][7] Adding a small amount (typically 0.1%) of a basic additive like diethylamine (DEA) or ethanolamine to the mobile phase masks these silanols, resulting in sharper, more symmetrical peaks.[4][6][8]

Q4: What detection wavelength should be used?

A: The benzofuran ring system in the molecule contains a chromophore that absorbs UV light. A UV detector is standard. To determine the optimal wavelength, run a UV scan of the analyte in the mobile phase solvent. Typically, wavelengths around 254 nm or 280 nm are good starting points for aromatic systems.

Q5: How critical is temperature control for this chiral separation?

A: Temperature is a critical parameter that can significantly impact selectivity.[6][9] Sometimes, a small change in column temperature can dramatically improve resolution or even reverse the enantiomer elution order.[9] It is essential to use a thermostatted column compartment to ensure stable and reproducible retention times and resolution. Screening a range of temperatures (e.g., 15°C to 40°C) is a valuable step in method optimization.[6]

Section 2: Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during method development.

Problem 1: Poor or No Enantiomeric Resolution (Rs < 1.5)

Symptoms: The enantiomers are co-eluting as a single peak or are only partially separated into a small shoulder.

Systematic Troubleshooting:

-

Confirm CSP Suitability: The choice of CSP is the most influential factor.[6] If you see no separation on a well-chosen column (e.g., an amylose-based CSP), a different type of selector may be needed. Screening columns with different polysaccharide derivatives (e.g., cellulose vs. amylose) or a different class of CSP (e.g., crown ether) is the first logical step.[1][3]

-

Optimize Mobile Phase Composition:

-

Change the Alcohol Modifier: The type of alcohol can significantly alter selectivity. If you are using isopropanol (IPA), try ethanol (EtOH), or vice versa. EtOH often provides stronger hydrogen bonding interactions, which can be beneficial.[10]

-

Vary the Modifier Percentage: Systematically adjust the concentration of the alcohol modifier. A lower percentage of alcohol generally increases retention and can improve resolution, but may also broaden peaks. Analyze a range from 5% to 20%.

-

-

Reduce the Flow Rate: Chiral separations often benefit from lower flow rates than achiral methods, as this allows more time for the enantiomers to interact with the CSP.[6] Try reducing the flow rate from 1.0 mL/min to 0.5 mL/min.

-

Adjust the Temperature: As mentioned in the FAQ, temperature has a powerful effect on selectivity.[9] Evaluate the separation at different temperatures (e.g., 15°C, 25°C, and 40°C).

Problem 2: Poor Peak Shape (Tailing or Fronting)

Symptoms: Peaks are not symmetrical. Tailing peaks have an extended back, while fronting peaks have a sloped front.[7]

Systematic Troubleshooting:

-

Address Secondary Interactions (Tailing):

-

Check for Column Overload (Fronting):

-

Ensure Proper Sample Solvent:

-

Cause: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

-

Solution: Whenever possible, dissolve the sample in the mobile phase itself.[14] If solubility is an issue, use the weakest possible solvent that can fully dissolve the analyte.

-

-

Inspect for Column Contamination or Voids:

-

Cause: Accumulation of contaminants on the column inlet frit or a void in the packing bed can distort peak shape.[6][13][15] This typically affects all peaks in the chromatogram.[13]

-

Solution: First, try backflushing the column (if permitted by the manufacturer). If the problem persists, the column may be permanently damaged and require replacement. Using a guard column can help prevent this.[15]

-

Problem 3: Unstable or Drifting Retention Times

Symptoms: The time at which the peaks elute changes between injections or drifts over a sequence.

Systematic Troubleshooting:

-

Ensure Complete Column Equilibration:

-

Cause: Chiral stationary phases, especially in normal phase, can require long equilibration times.[6]

-

Solution: When changing the mobile phase, flush the column with at least 20-30 column volumes of the new mobile phase before starting your analysis.

-

-

Verify Mobile Phase Stability and Composition:

-

Cause: In normal phase, volatile components like hexane can evaporate, changing the mobile phase ratio. Trace amounts of water can also dramatically affect retention.[15]

-

Solution: Prepare fresh mobile phase daily and keep the solvent bottles capped. Ensure consistent solvent quality.

-

-

Check for Temperature Fluctuations:

-

Cause: A fluctuating column temperature will cause retention times to shift.[12]

-

Solution: Use a reliable column thermostat and ensure it is set to a stable temperature.

-

-

Inspect for Pump or System Leaks:

-

Cause: A leak in the HPLC system will cause the flow rate to be inconsistent, leading to variable retention times.

-

Solution: Perform a system pressure test and visually inspect all fittings for signs of leaks.

-

Section 3: Method Development and Optimization Workflow

This section provides a structured workflow for developing a robust separation method from the beginning.

Recommended Starting Conditions

The following table summarizes recommended starting points for screening different polysaccharide CSPs.

| Parameter | Condition 1: Amylose-Based | Condition 2: Cellulose-Based |

| Column | Amylose tris(3,5-dimethylphenylcarbamate) | Cellulose tris(3,5-dimethylphenylcarbamate) |

| Mobile Phase | n-Hexane / Ethanol / DEA (90 / 10 / 0.1, v/v/v) | n-Hexane / Isopropanol / DEA (90 / 10 / 0.1, v/v/v) |

| Flow Rate | 0.7 mL/min | 0.7 mL/min |

| Temperature | 25°C | 25°C |

| Detection | UV at 254 nm | UV at 254 nm |

Optimization Workflow Diagram

The following diagram illustrates a logical workflow for method development.

A logical workflow for chiral method development.

References

-

ResearchGate. Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column | Request PDF. Available from: [Link]

-

PubMed. Chiral mobile phase additives in HPLC enantioseparations. Available from: [Link]

-

Springer Nature Experiments. Chiral Mobile-Phase Additives in HPLC Enantioseparations. Available from: [Link]

-

LCGC International. Should an Additive be Added to your HPLC Eluent? Available from: [Link]

-

YouTube. Troubleshooting Poor Peak Shape and Resolution in HPLC || HPLC Chromatography. Available from: [Link]

-

Chromatography Forum. additives for chiral. Available from: [Link]

-

LCGC International. Playing with Selectivity for Optimal Chiral Separation. Available from: [Link]

-

YAKHAK HOEJI. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Available from: [Link]

-

Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Available from: [Link]

-

PubMed. Enantioseparation of amino acids on a polysaccharide-based chiral stationary phase. Available from: [Link]

-

LCGC International. Troubleshooting Basics, Part IV: Peak Shape Problems. Available from: [Link]

-

Springer Nature Experiments. HPLC Enantioseparations with Polysaccharide-Based Chiral Stationary Phases in HILIC Conditions. Available from: [Link]

-

Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. Available from: [Link]

-

Restek. HPLC Troubleshooting Guide. Available from: [Link]

-

PubMed. Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. Available from: [Link]

-

MDPI. Enantioseparation of Proton Pump Inhibitors by HPLC on Polysaccharide-Type Stationary Phases: Enantiomer Elution Order Reversal, Thermodynamic Characterization, and Hysteretic Effect. Available from: [Link]

-

ResearchGate. Enantiomeric Separation of 1-(Benzofuran-2-yl)alkylamines on Chiral Stationary Phases Based on Chiral Crown Ethers. Available from: [Link]

-

AVESİS. Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Available from: [Link]

-

Unife. Recent developments in the high-throughput separation of biologically active chiral compounds via high performance liquid chromatography. Available from: [Link]

Sources

- 1. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 2. Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Troubleshooting Peak Shape Problems in HPLC | Waters [waters.com]

- 8. additives for chiral - Chromatography Forum [chromforum.org]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. researchgate.net [researchgate.net]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. m.youtube.com [m.youtube.com]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. HPLC Troubleshooting Guide [sigmaaldrich.com]

- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

Removing unreacted amine impurities from benzofuran ethanol products

Technical Support Center: Purification of Benzofuran Ethanol Derivatives

Executive Summary

This guide addresses the purification of 2-(benzofuran-3-yl)ethanol and related derivatives contaminated with unreacted amine reagents (e.g., alkyl amines, benzylamines) or catalysts.

The Core Challenge: While amines are basic and benzofuran ethanols are generally neutral, the furan ring and the hydroxy-ethyl side chain possess specific sensitivities.

-

Acid Sensitivity: Strong mineral acids or high heat can trigger the dehydration of the ethanol side chain to form vinyl benzofurans (styrene-like polymerization risks) or cause furan ring-opening [1].

-

Amine "Streaking": On silica gel, residual amines interact strongly with silanols, causing poor separation and yield loss during chromatography [2].

Module 1: Liquid-Liquid Extraction (LLE) – The Standard Protocol

Best For: Bulk removal of amines (>5% w/w impurity) from crude reaction mixtures.

The Protocol

Do not use concentrated HCl. The risk of dehydrating the ethanol tail is too high. Use a buffered or mild acidic wash.

Reagents:

-

Secondary Choice: 0.5 M HCl (Cold, <5°C).

-

Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

Step-by-Step Workflow:

-

Dissolution: Dissolve crude benzofuran ethanol in 10 volumes of organic solvent.

-

First Wash (Amine Removal): Wash with 10% Citric Acid (1:1 volume ratio). Shake vigorously for 2 minutes.

-

Validation: Check the pH of the aqueous layer.[2][5] It must remain acidic (pH < 3). If neutral/basic, the amine saturated the acid; repeat Step 2.

-

Second Wash (Trace Removal): Wash with Brine (Saturated NaCl).

-

Drying: Dry organic layer over

(Sodium Sulfate) and concentrate in vacuo at <40°C to prevent thermal degradation.

Troubleshooting LLE (Q&A)

Q: I formed a "rag layer" (emulsion) between the phases. How do I break it? A: Benzofuran derivatives are lipophilic and can act as surfactants when mixed with amine salts.

-

Immediate Fix: Add solid NaCl directly to the separatory funnel to increase the ionic strength of the aqueous layer.

-

Physical Fix: Filter the entire mixture through a pad of Celite. The emulsion is often stabilized by microscopic particulates; filtration removes them and allows layers to separate [3].

Q: My product yield dropped significantly after the acid wash. A: You likely used an acid that was too strong or a contact time that was too long, causing dehydration to the vinyl-benzofuran.

-

Correction: Switch to 0.5 M Sodium Dihydrogen Phosphate (

) buffer (pH ~4.5). This is acidic enough to protonate aliphatic amines (pKa ~10) but gentle enough to preserve the alcohol side chain.

Module 2: Solid-Supported Scavenging – The "Gentle" Protocol

Best For: High-value samples (mg to gram scale), acid-sensitive derivatives, or removing trace amines (<5%) without aqueous workup.

The Protocol

Use a sulfonic acid-functionalized resin (e.g., Amberlyst® 15 or Dowex® 50W).

Step-by-Step Workflow:

-

Resin Prep: Pre-swell the resin in your solvent (DCM or Methanol) for 15 minutes. This opens the polymer pores.

-

Stoichiometry: Add 3–5 equivalents of resin relative to the estimated amine impurity.

-

Incubation: Stir gently at room temperature for 1–2 hours.

-

Note: Do not use magnetic stir bars if they grind the resin; use an overhead stirrer or shaker.

-

-

Filtration: Filter off the resin. The amine is trapped on the beads; the filtrate contains pure benzofuran ethanol.

Troubleshooting Scavengers (Q&A)

Q: The amine is still present by TLC after 2 hours. A: The solvent choice is critical.

-

Explanation: Polystyrene-based resins (like Amberlyst) require non-polar solvents (DCM, Toluene) to swell properly. If you are using pure Methanol or Ethanol, the resin may collapse, burying the acidic sites.

-

Fix: Switch solvent to DCM or use a macroporous silica-based scavenger (e.g., Si-TsOH) which works well in polar solvents.

Module 3: Chromatographic Purification

Best For: Final polishing when LLE or Scavenging leaves <1% residue.

The "Streaking" Problem:

Amines interact with the acidic silanols (

The Solution: The "Basified" Eluent

Add 1% Triethylamine (TEA) or 1%

-

Mechanism:[3][4] The TEA saturates the active sites on the silica gel, allowing the amine impurity (and your product) to elute as sharp, distinct bands [2].

Visualizing the Workflow

Figure 1: Purification Decision Matrix

Use this logic gate to select the correct method for your specific impurity level.

Caption: Decision matrix for selecting the optimal purification route based on impurity load and substrate stability.

Figure 2: The Buffered Extraction Mechanism

Visualizing the chemical separation in the separatory funnel.

Caption: Mechanism of Phase Separation. The amine is selectively protonated and migrates to the aqueous phase, while the neutral benzofuran remains in the organic phase.

Comparative Data: Acid Wash Agents

| Reagent | Acidity (pKa) | Risk to Benzofuran | Removal Efficiency | Recommendation |

| 1M HCl | ~ -7.0 | High (Dehydration risk) | Excellent | Avoid if possible |

| 10% Citric Acid | 3.1 | Low | Good | Standard Choice |

| 0.5M NaH₂PO₄ | 7.2 | Very Low | Moderate | For highly labile substrates |

| 10% CuSO₄ | N/A (Complex) | Low | Good (Visual indicator) | Use for chelating amines |

References

-

Reactivity of Benzofuran Derivatives. ResearchGate. (2026). Discusses the acid sensitivity of benzofuran rings and the risk of ring-opening or side-chain modification under harsh conditions.

-

Amine Workup & Purification Strategies. University of Rochester / Not Voodoo. (2026). Detailed protocols for amine removal, including copper sulfate washes and preventing silica streaking.

-

Troubleshooting Emulsions in Liquid-Liquid Extraction. ChemPros / Reddit Archive. (2024). Practical field advice on breaking emulsions during acid/base workups using filtration and brine.

-

pKa Values of Amines and Cyclic Nitrogen Compounds. Alfa Chemistry. (2025). Reference data for pKa values of alkyl amines vs. aromatic systems, validating the use of mild acids for separation.

Sources

- 1. scispace.com [scispace.com]

- 2. Solvent Extraction of Citric Acid with Different Organic Phases [scirp.org]

- 3. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

Overcoming hygroscopic nature of amino alcohol salts in storage

Topic: Overcoming Hygroscopic Challenges in Storage & Handling

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: HYGRO-AA-001

Introduction: The Hygroscopicity Paradox

Welcome to the technical support hub for amino alcohol salts. You are likely here because your free-flowing powder has turned into a solid brick or a viscous puddle.

The Science of the Problem: Amino alcohol salts (e.g., Choline Chloride, Tromethamine/TRIS-HCl, Ethanolamine HCl) are chemically prone to hygroscopicity . The protonated amine group (

This guide provides immediate troubleshooting, long-term storage protocols, and chemical engineering strategies to mitigate these issues.

Module 1: Crisis Management (Troubleshooting)

User Issue: "My salt has caked or liquefied. Can I save it?"

Decision Matrix: The Salvage Protocol

Before attempting to dry a compromised salt, you must determine if chemical degradation (hydrolysis) has occurred.

Figure 1: Decision tree for handling compromised hygroscopic materials. Green paths indicate low risk; red paths indicate high risk of chemical impurity.

FAQ: Drying Protocols

Q: Can I just put it in the oven? A: Proceed with caution. Many amino alcohol salts (like TRIS) are thermally stable, but others (like Choline salts) can degrade or form caramelization products at high temperatures.

-

Recommended: Vacuum Oven at 40°C – 50°C.

-

Desiccant Aid: Place a tray of Phosphorus Pentoxide (

) or activated Molecular Sieves in the oven to act as a moisture sink.

Q: It turned into a liquid. Is it chemically ruined? A: Not necessarily, but it is physically compromised. Deliquescence is a phase change, not a chemical reaction. However, the "solution" state accelerates hydrolysis and oxidation.

-

For GMP/Clinical use: Discard. You cannot guarantee homogeneity or polymorph form upon re-drying.

-

For Early R&D: You can attempt recrystallization using an anhydrous solvent (e.g., dry ethanol or isopropanol) to precipitate the salt back out.

Module 2: Prevention & Storage (The "Dry-Box" Standard)

User Issue: "How do I stop this from happening again?"

The Critical Relative Humidity (CRH) Concept

Every salt has a specific CRH.

-

Ambient RH < CRH: Salt remains dry.

-

Ambient RH > CRH: Salt absorbs water.

Example Data:

-

Choline Chloride: CRH

18-20% (Extremely Hygroscopic). -

Sodium Chloride: CRH

75%. -

TRIS HCl: CRH

40-50% (Moderately Hygroscopic).

Packaging & Desiccant Selection Guide (USP <670>)

Do not use "whatever silica packet is lying around." Match the desiccant to the severity of the hygroscopicity.

| Desiccant Type | Moisture Capacity | Rate of Adsorption | Best Use Case | Risk Factor |

| Silica Gel | High (at high RH) | Moderate | General storage (RH > 40%) | Low. Food safe. |

| Molecular Sieves (4Å) | High (at low RH) | Fast | Amino Alcohol Salts (Choline, etc.) | Can over-dry hydrates. |

| Calcium Chloride | Extremely High | Fast | Bulk shipping | Risk of brine formation (corrosive liquid). |

| Clay (Bentonite) | Low | Slow | Cost-sensitive, non-critical items | Dust generation. |

Protocol: The "Double-Barrier" Storage System

For salts like Choline Chloride or Ethanolamine salts, standard bottles are insufficient due to Water Vapor Transmission Rate (WVTR) through plastic.

-

Primary Container: Glass amber bottle (Zero WVTR) or High-Density Polyethylene (HDPE) with induction seal.

-

Internal Atmosphere: Headspace purged with dry Nitrogen or Argon before sealing.

-

Secondary Barrier: Place the primary container inside an aluminized mylar bag (Alu-Alu).

-

Desiccant: Place a Molecular Sieve packet inside the secondary bag, not mixed with the powder (to avoid contamination).

Module 3: Advanced Engineering (Salt Selection)

User Issue: "I need to formulate a drug, but the HCl salt is too sticky. What are my options?"

Senior Scientist Insight:

Hygroscopicity is often a function of the Counter-Ion . The Chloride ion (

Counter-Ion Selection Strategy

To reduce hygroscopicity, move down this list (from Hydrophilic to Hydrophobic):

-

Hydrochloride (HCl): Default, but often hygroscopic.

-

Mesylate / Tosylate: Often less hygroscopic, better crystallizability.

-

Fumarate / Succinate: Dicarboxylic acids often form stable, non-hygroscopic lattices.

-

Pamoate / Stearate: Extremely hydrophobic (insoluble), used for depot formulations.

Experimental Workflow: Dynamic Vapor Sorption (DVS)

You must validate your salt choice using DVS. This is the industry standard for determining CRH.

Figure 2: Standard DVS workflow for determining Critical Relative Humidity (CRH).

Interpreting DVS Data:

-

Mass increase > 2% at 80% RH: Hygroscopic.

-

Mass increase > 15% at 80% RH: Very Hygroscopic (Deliquescent risk).

-

Sharp vertical spike in mass: This is the Deliquescence Point (CRH). Keep storage RH below this value.

References

-

United States Pharmacopeia (USP). General Chapter <670> Auxiliary Packaging Components.[2][3][4][5] (Defines standards for desiccants including molecular sieves and silica gel).

-

Surface Measurement Systems. Dynamic Vapor Sorption (DVS) for the Characterization of Pharmaceutical Solids. (Methodology for measuring CRH).

-

Kumar, L., et al. Salt Selection in Drug Development. Pharmaceutical Technology, 2008. (Discusses counter-ion selection to modify hygroscopicity).

-

Guerrieri, P., et al. Crystalline and Amorphous Forms of Choline Chloride. (Specific data on Choline salts stability).

- Van Campen, L., et al.Hygroscopicity of Pharmaceutical Solids. Encyclopedia of Pharmaceutical Technology. (Fundamental mechanisms of deliquescence).

Sources

- 1. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 2. USP 670 Auxiliary Packaging Components | AMRI [amri.staging.ribbitt.com]

- 3. cdn2.hubspot.net [cdn2.hubspot.net]

- 4. Revised USP Chapter <670> Containers - Auxiliary Packaging Components - ECA Academy [gmp-compliance.org]

- 5. csanalytical.com [csanalytical.com]

Validation & Comparative

Comparative Guide: NMR Spectral Analysis of 2-Amino-1-(benzofuran-2-yl)ethanol

This guide provides an in-depth technical analysis of the NMR spectral characteristics of 2-Amino-1-(benzofuran-2-yl)ethanol . It is designed for medicinal chemists and analytical scientists to validate the synthesis of this pharmacophore, which serves as a critical scaffold in the development of beta-adrenergic blockers (e.g., Bufuralol analogs) and anti-arrhythmic agents.[1]

Executive Summary

The structural elucidation of 2-Amino-1-(benzofuran-2-yl)ethanol presents unique challenges due to the coexistence of a bicyclic aromatic system (benzofuran) and a polar, basic side chain (ethanolamine). This guide compares the analytical performance of 1H and 13C NMR under different solvent conditions and contrasts the product with its synthetic precursor, 2-Amino-1-(benzofuran-2-yl)ethanone .

Key Findings:

-

Solvent Criticality: DMSO-d6 is superior to CDCl3 for full structural validation, enabling the detection of exchangeable -OH and -NH2 protons and preventing line broadening caused by hydrogen bonding.

-

Chiral Center Diagnostics: The methine proton at C1' (chiral center) appears as a distinct doublet of doublets (dd) or multiplet at ~4.7–4.9 ppm , serving as the primary indicator of successful carbonyl reduction.[1]

-

Diastereotopic Protons: The methylene protons at C2' (adjacent to the amine) exhibit magnetic non-equivalence, confirming the rigidity introduced by the adjacent chiral center.[1]

Structural Context & Numbering

To ensure accurate assignment, we utilize the following numbering scheme for the benzofuran scaffold and the ethyl side chain:

-

Benzofuran Ring: Positions 2 through 7 (with O at position 1).[1]

-

H3: The critical singlet/doublet on the furan ring.[1]

-

-

Side Chain:

-

C1': The chiral carbon attached to C2 of benzofuran (CH-OH).

-

C2': The methylene carbon attached to the amine (CH2-NH2).

-

Comparative Analysis: Product vs. Precursor

The most common synthetic route involves the reduction of the alpha-amino ketone. NMR is the definitive tool for monitoring this "performance" (reaction completion).[1]

Scenario A: Reaction Monitoring (Ketone vs. Alcohol)

Objective: Confirming the reduction of the carbonyl group.[1]

| Feature | Precursor: 2-Amino-1-(benzofuran-2-yl)ethanone | Product: 2-Amino-1-(benzofuran-2-yl)ethanol | Analytical Insight |

| Carbonyl Carbon (13C) | Signal at ~185 ppm (C=O) | Absent | Definitive proof of reduction. |

| C1' Proton (1H) | Absent (Quaternary C=O) | ~4.85 ppm (CH-OH) | Appearance of this signal confirms the formation of the secondary alcohol.[1] |

| C2' Protons (1H) | Singlet at ~4.1 ppm (Alpha to C=O) | Multiplet at ~2.9–3.1 ppm | Upfield shift due to loss of carbonyl anisotropy; splitting indicates diastereotopicity.[1] |

| Benzofuran H3 | Deshielded (~7.6 ppm ) | Shielded (~6.8 ppm ) | The loss of the conjugating carbonyl group causes an upfield shift of the furan ring proton.[1] |

Comparative Analysis: Solvent Selection

Objective: Optimizing resolution of exchangeable protons.

Scenario B: DMSO-d6 vs. CDCl3

-

Chloroform-d (CDCl3):

-

Dimethyl Sulfoxide-d6 (DMSO-d6):

Experimental Data: Spectral Assignments

1H NMR Data (400 MHz, DMSO-d6)

Note: Chemical shifts are representative of the free base form.

| Position | Shift (δ, ppm) | Multiplicity | Integral | Coupling (J, Hz) | Assignment Logic |

| H3 | 6.82 | Singlet (s) | 1H | - | Characteristic furan ring proton; diagnostic for 2-substitution. |

| H4–H7 | 7.15 – 7.60 | Multiplet (m) | 4H | - | Benzene ring protons; H4/H7 usually most deshielded. |

| OH | 5.60 | Broad (br s) | 1H | - | Exchangeable; disappears with D2O shake. |

| H1' | 4.75 | dd | 1H | J = 4.5, 7.2 | Chiral methine; couples to OH (if visible) and H2'.[1] |

| H2' (a,b) | 2.85 – 3.05 | Multiplet (m) | 2H | Jgem = 12.5 | Diastereotopic methylene protons adjacent to amine.[1] |

| NH2 | 1.8 – 2.5 | Broad (br s) | 2H | - | Highly variable; shift depends on concentration/water content. |

13C NMR Data (100 MHz, DMSO-d6)

| Position | Shift (δ, ppm) | Type | Assignment Logic |

| C2 (Furan) | 158.5 | Quaternary | Ipso carbon attached to the side chain. |

| C7a (Furan) | 154.2 | Quaternary | Oxygenated aromatic carbon (part of ring junction).[1] |

| C3a (Furan) | 128.1 | Quaternary | Ring junction carbon.[1] |

| C1' | 68.5 | CH | Key Diagnostic: Secondary alcohol carbon (shifted from ~185 in ketone).[1] |

| C2' | 46.2 | CH2 | Methylene carbon attached to nitrogen. |

| C3 | 103.5 | CH | Furan ring carbon (beta to oxygen).[1] |

| Ar-C | 111.0, 120.8, 122.9, 124.3 | CH | Remaining benzene ring carbons.[1] |

Advanced Validation: 2D NMR Workflow

To unambiguously assign the aliphatic region (distinguishing H1' from impurities), the following correlation logic is applied.

Graphviz Visualization: Structural Assignment Workflow

Caption: Logic flow for confirming the structure of 2-Amino-1-(benzofuran-2-yl)ethanol, prioritizing the disappearance of the precursor carbonyl signal and 2D correlation of the new chiral center.

Experimental Protocol

A. Sample Preparation:

-

Mass: Weigh 10–15 mg of the solid product.

-

Solvent: Dissolve in 0.6 mL of DMSO-d6 (99.9% D).

B. Acquisition Parameters (Standard 400 MHz):

-

Temperature: 298 K (25°C).[1]

-

Pulse Sequence: zg30 (30° pulse angle) to ensure accurate integration of protons with different relaxation times.

-

Relaxation Delay (D1): Set to 2.0 seconds or higher. This is critical for the integration of the aromatic protons vs. the aliphatic side chain.[1]

-

Scans (NS):

-

1H: 16 scans.

-

13C: 512–1024 scans (due to low sensitivity of quaternary carbons in the benzofuran ring).

-

References

-

Abraham, R. J., et al. (2006).[1][2] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry.

-